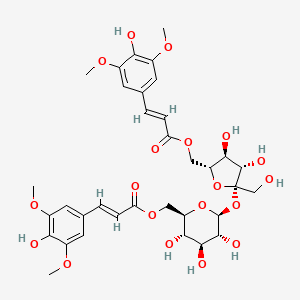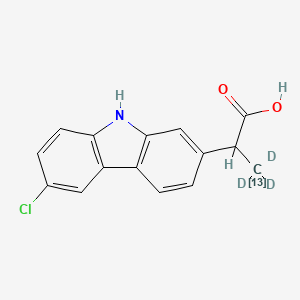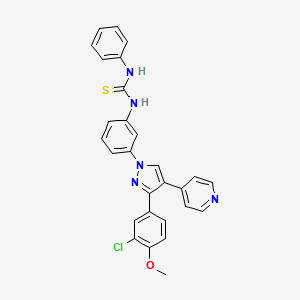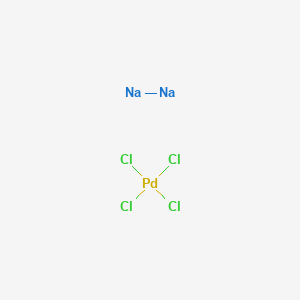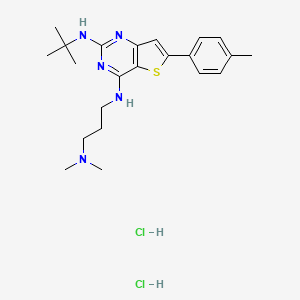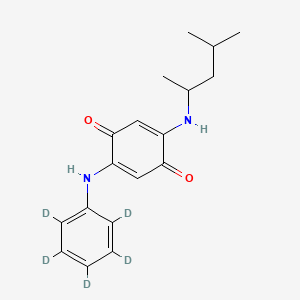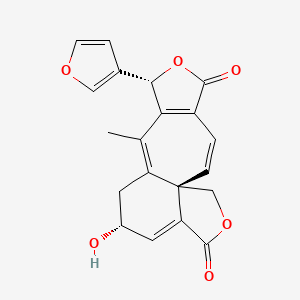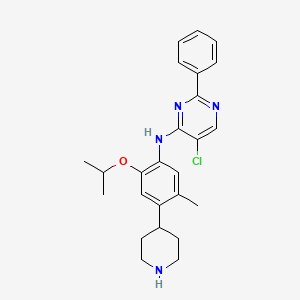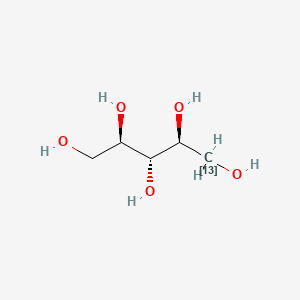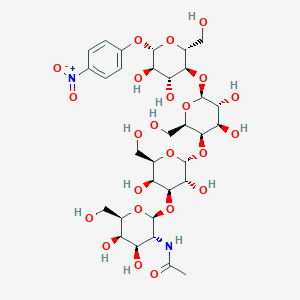
GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP is a complex carbohydrate structure that plays a significant role in various biological processes. It is composed of multiple sugar units linked together in a specific sequence, making it a valuable molecule for research in glycobiology and related fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP involves multiple steps of glycosylation reactions. The process typically starts with the preparation of individual sugar units, which are then sequentially linked using glycosyl donors and acceptors under specific reaction conditions. Common reagents used in these reactions include glycosyl halides, thioglycosides, and glycosyl trichloroacetimidates. The reactions are often catalyzed by Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases are used to catalyze the formation of glycosidic bonds. This method offers high specificity and efficiency, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or azides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents like sodium borohydride, and substitution reagents like tosyl chloride. The reactions are typically carried out under mild conditions to preserve the integrity of the carbohydrate structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP: has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It serves as a probe for studying carbohydrate-protein interactions and cell surface glycosylation patterns.
Medicine: It is used in the development of diagnostic tools and therapeutic agents targeting specific carbohydrate structures on cell surfaces.
Mécanisme D'action
The mechanism of action of GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP involves its interaction with specific proteins and receptors on the cell surface. The compound binds to carbohydrate-binding proteins, such as lectins, which mediate various biological processes including cell-cell adhesion, signal transduction, and immune response. The molecular targets and pathways involved in these interactions are critical for understanding the biological functions of this compound .
Comparaison Avec Des Composés Similaires
GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP: can be compared with other similar compounds such as:
GalNAc|A(1-3)Gal|A(1-4)Glc|A-pNP: This compound lacks one galactose unit, making it structurally simpler.
GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc|A-pNP: This compound has a different linkage pattern, which can affect its biological activity.
GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc|A-pNP: This compound has additional functional groups, which can enhance its reactivity and binding affinity.
The uniqueness of This compound lies in its specific sequence and linkage pattern, which confer distinct biological properties and applications.
Propriétés
Formule moléculaire |
C32H48N2O23 |
|---|---|
Poids moléculaire |
828.7 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C32H48N2O23/c1-10(39)33-17-20(42)18(40)13(6-35)51-29(17)57-28-19(41)14(7-36)52-32(25(28)47)56-27-16(9-38)54-31(24(46)22(27)44)55-26-15(8-37)53-30(23(45)21(26)43)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)/t13-,14-,15-,16-,17-,18+,19+,20-,21-,22-,23-,24-,25-,26-,27+,28+,29+,30-,31+,32-/m1/s1 |
Clé InChI |
AUMWVXPGKMCSQE-OHIPCQMRSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)O[C@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)OC5=CC=C(C=C5)[N+](=O)[O-])CO)CO)CO)O)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5=CC=C(C=C5)[N+](=O)[O-])CO)CO)CO)O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


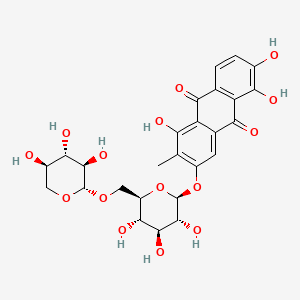
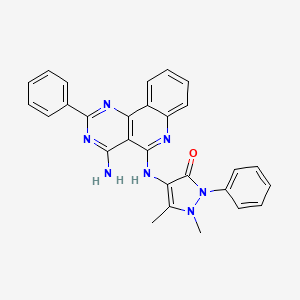
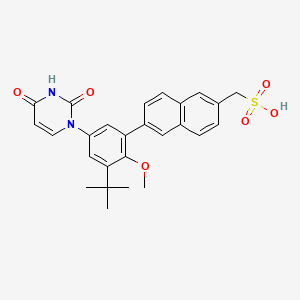
![1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)
![1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide](/img/structure/B12402632.png)
